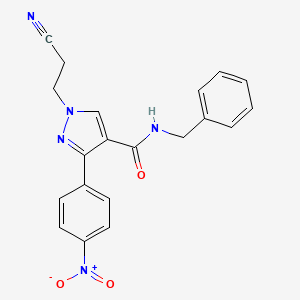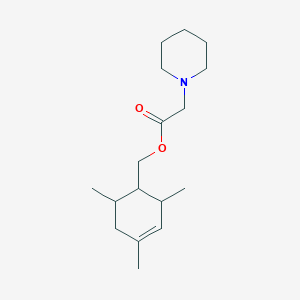
3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CELEBREX, which is a brand name for the drug that is based on this compound. CELEBREX is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used to treat pain and inflammation associated with arthritis and other inflammatory conditions. The purpose of
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have analgesic properties, which make it effective in reducing pain associated with various inflammatory conditions. The compound has also been shown to have antipyretic properties, which make it effective in reducing fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide in lab experiments is its well-established synthesis method. The compound is also widely available and is relatively inexpensive. Additionally, the compound has been extensively studied, which makes it a reliable candidate for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research related to 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide. One area of research is the development of new and more effective COX-2 inhibitors. Another area of research is the investigation of the compound's potential anti-cancer properties. Additionally, there is a need for further research into the compound's toxicity and potential side effects. Finally, there is a need for research into the compound's potential use in the treatment of other inflammatory conditions beyond arthritis.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide involves the reaction of 4-ethylphenol with 4-chlorobenzoyl chloride in the presence of an acid catalyst. The resulting product is then treated with ethyl alcohol to yield the final compound. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Additionally, this compound has been shown to have potential anti-cancer properties, which have been the subject of numerous studies.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-12-5-8-14(9-6-12)19-17(20)13-7-10-16(21-4-2)15(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCCFDUXCMJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)

![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)

![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)

![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
![4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4900462.png)